molecular formula C26H42O3 B160094 Stanolone enanthate CAS No. 33776-88-4

Stanolone enanthate

Cat. No. B160094
CAS RN: 33776-88-4
M. Wt: 402.6 g/mol
InChI Key: DDYHAKNCTGGYOK-LVYWIKMTSA-N
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Description

Stanolone enanthate, also known as dihydrotestosterone heptanoate (DHTH) and 5α-androstan-17β-ol-3-one 17β-heptanoate, is a synthetic androgen and anabolic steroid and a dihydrotestosterone ester . It is used as an injectable and acts as a prodrug of androstanolone (stanolone, dihydrotestosterone, DHT) .


Synthesis Analysis

Stanolone, a potent androgenic metabolite of testosterone, is generated by a 5-alpha reduction of testosterone . Unlike testosterone, DHT cannot be aromatized to estradiol therefore DHT is considered a pure androgenic steroid .


Molecular Structure Analysis

The molecular formula of Stanolone enanthate is C26H42O3 . It has an average mass of 402.610 Da and a monoisotopic mass of 402.313385 Da .


Chemical Reactions Analysis

Stanolone is synthesized primarily through the action of microsomal SRD5A on testosterone . It binds to SHBG and albumin in the bloodstream, with higher affinity to SHBG than testosterone. Metabolized by enzymes like 3α-HSD and 3β-HSD, it undergoes extensive metabolism in peripheral tissues .


Physical And Chemical Properties Analysis

Stanolone enanthate has a molecular formula of C26H42O3 . It has an average mass of 402.610 Da and a monoisotopic mass of 402.313385 Da .

properties

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h18,20-23H,4-17H2,1-3H3/t18-,20-,21-,22-,23-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYHAKNCTGGYOK-LVYWIKMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955358
Record name Dihydrotestosterone heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrotestosterone heptanoate

CAS RN

33776-88-4
Record name Dihydrotestosterone heptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033776884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrotestosterone heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STANOLONE ENANTHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAQ3N36A25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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